molecular formula C20H21NO4 B367260 1'-(2-Methoxybenzyl)-5'-methylspiro[[1,3]dioxane-2,3'-indolin]-2'-one CAS No. 853751-60-7

1'-(2-Methoxybenzyl)-5'-methylspiro[[1,3]dioxane-2,3'-indolin]-2'-one

Cat. No.: B367260
CAS No.: 853751-60-7
M. Wt: 339.4g/mol
InChI Key: HJKLKYMUPZVHHJ-UHFFFAOYSA-N
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Description

1’-(2-Methoxybenzyl)-5’-methylspiro[[1,3]dioxane-2,3’-indolin]-2’-one is a complex organic compound that features a spirocyclic structure. This compound is notable for its unique arrangement of functional groups, which include a methoxybenzyl moiety, a methyl group, and a spiro-connected dioxane-indolinone system. Such structures are often of interest in medicinal chemistry and organic synthesis due to their potential biological activities and synthetic challenges.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1’-(2-Methoxybenzyl)-5’-methylspiro[[1,3]dioxane-2,3’-indolin]-2’-one typically involves multiple steps, starting from readily available precursors. One common approach is the Fischer indole synthesis, which involves the reaction of a phenylhydrazine derivative with a ketone under acidic conditions to form the indole core . This is followed by the formation of the spirocyclic dioxane ring through a cyclization reaction involving a diol and an aldehyde or ketone in the presence of an acid catalyst .

Industrial Production Methods

Industrial production of such complex molecules often requires optimization of reaction conditions to maximize yield and purity. This can involve the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1’-(2-Methoxybenzyl)-5’-methylspiro[[1,3]dioxane-2,3’-indolin]-2’-one can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl or carbonyl group.

    Reduction: The carbonyl group in the indolinone moiety can be reduced to form an alcohol.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a phenol or a quinone derivative, while reduction of the carbonyl group can yield a secondary alcohol.

Scientific Research Applications

1’-(2-Methoxybenzyl)-5’-methylspiro[[1,3]dioxane-2,3’-indolin]-2’-one has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying spirocyclic systems.

    Biology: Its potential biological activities, such as anticancer or antimicrobial properties, are of interest for drug discovery.

    Medicine: It may be investigated for its therapeutic potential in treating various diseases.

    Industry: It can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1’-(2-Methoxybenzyl)-5’-methylspiro[[1,3]dioxane-2,3’-indolin]-2’-one depends on its specific interactions with biological targets. The indolinone moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The methoxybenzyl group may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets. Overall, the compound’s effects are mediated through its binding to specific molecular targets and modulation of biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds such as indole-3-carbinol and indomethacin share the indole core structure.

    Spirocyclic Compounds: Spirooxindoles and spirocyclic lactones are structurally related due to their spiro-connected ring systems.

    Methoxybenzyl Compounds: Anisole and veratrole contain the methoxybenzyl moiety.

Uniqueness

1’-(2-Methoxybenzyl)-5’-methylspiro[[1,3]dioxane-2,3’-indolin]-2’-one is unique due to its combination of a spirocyclic dioxane-indolinone system with a methoxybenzyl group

Properties

IUPAC Name

1'-[(2-methoxyphenyl)methyl]-5'-methylspiro[1,3-dioxane-2,3'-indole]-2'-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO4/c1-14-8-9-17-16(12-14)20(24-10-5-11-25-20)19(22)21(17)13-15-6-3-4-7-18(15)23-2/h3-4,6-9,12H,5,10-11,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJKLKYMUPZVHHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=O)C23OCCCO3)CC4=CC=CC=C4OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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